Product packaging for (1-Methylbutyl)oxirane(Cat. No.:CAS No. 53229-39-3)

(1-Methylbutyl)oxirane

Cat. No.: B11816441
CAS No.: 53229-39-3
M. Wt: 114.19 g/mol
InChI Key: YJNBGESTCBYXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Methylbutyl)oxirane is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B11816441 (1-Methylbutyl)oxirane CAS No. 53229-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53229-39-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-pentan-2-yloxirane

InChI

InChI=1S/C7H14O/c1-3-4-6(2)7-5-8-7/h6-7H,3-5H2,1-2H3

InChI Key

YJNBGESTCBYXQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CO1

Origin of Product

United States

Synthetic Methodologies for 1 Methylbutyl Oxirane

Direct Synthesis Approaches to (1-Methylbutyl)oxirane

Direct methods primarily involve the oxidation of a corresponding alkene, where the carbon skeleton is already in place. This is often the most straightforward route if the olefinic precursor is readily available.

Synthesis from Olefinic Precursors (e.g., 3-Methyl-1-hexene)

The most direct precursor to this compound is 3-methyl-1-hexene (B165624). The synthesis involves the direct epoxidation of the double bond. One documented method utilizes a ruthenium-based catalyst system. masterorganicchemistry.com In this specific preparation, the reaction of 3-methyl-1-hexene with an oxidant in the presence of tris-(2,2'-bipyridine)ruthenium(II) chloride and a Cobalt(III) species yields this compound. masterorganicchemistry.com While direct, this particular method results in a modest yield of 52%. masterorganicchemistry.com

PrecursorReagents/CatalystsYield
3-Methyl-1-hexenetris-(2,2'-bipyridine)ruthenium(II) chloride, Co(3+)52% masterorganicchemistry.com

General Principles of Oxirane Synthesis Applicable to this compound

Beyond direct synthesis, general and widely applicable methodologies for forming oxirane rings can be readily adapted to produce this compound. These include the epoxidation of alkenes and the conversion of carbonyl compounds.

Epoxidation of Alkenes

Epoxidation is a common class of reactions that converts an alkene into an epoxide. The choice of reagent and catalyst is crucial for determining the reaction's efficiency and stereochemical outcome.

The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for synthesizing epoxides. nih.govbroadinstitute.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. broadinstitute.org For a terminal alkene like 3-methyl-1-hexene, this method would produce a racemic mixture of (R)- and (S)-(1-Methylbutyl)oxirane. The mechanism is concerted, involving the transfer of an oxygen atom from the peroxyacid to the alkene's double bond. broadinstitute.org The reaction is typically performed in inert solvents like dichloromethane (B109758) (DCM) or chloroform. acs.orgwikipedia.org Optimization of reaction conditions, such as temperature and reagent stoichiometry, is important to maximize the yield of the desired mono-epoxide and minimize the formation of byproducts. acs.orgwikipedia.org For instance, in the epoxidation of a similar terminal alkene, 1,5-hexadiene, using m-CPBA in DCM at 0°C gave high in-solution yields of the mono-epoxide. acs.orgwikipedia.org

PrecursorReagentSolventKey Features
3-Methyl-1-hexenem-CPBADichloromethane (DCM)Produces a racemic mixture; concerted, stereospecific mechanism. nih.govbroadinstitute.org

For the synthesis of enantiomerically enriched epoxides, asymmetric epoxidation methods are employed. These reactions use a chiral catalyst to control the facial selectivity of the oxidation.

The Sharpless Asymmetric Epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. numberanalytics.com However, it is not suitable for unfunctionalized alkenes like 3-methyl-1-hexene because it requires an allylic alcohol for the catalyst to direct the stereochemistry effectively. numberanalytics.comwikipedia.org

The Jacobsen-Katsuki Epoxidation , on the other hand, is exceptionally well-suited for the enantioselective epoxidation of unfunctionalized cis-disubstituted and terminal alkenes. wikipedia.orgnih.gov This method utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgnih.gov The catalyst's C2 symmetry is crucial for inducing high enantioselectivity. wikipedia.org The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. wikipedia.org While highly effective for many substrates, the enantioselectivity for terminal alkenes can be more variable and substrate-dependent compared to cis-alkenes. organic-chemistry.orgwikipedia.org

MethodPrecursorCatalyst SystemOxidantKey Features
Jacobsen-Katsuki3-Methyl-1-hexeneChiral Mn(III)-salen complexNaOCl (bleach)Suitable for unfunctionalized terminal alkenes; provides enantiomerically enriched epoxides. wikipedia.orgnih.gov

Synthesis from Carbonyl Compounds via Ylide Chemistry

An alternative strategy to form the oxirane ring is to build it from a carbonyl compound and a one-carbon unit delivered by an ylide.

The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes or ketones by reacting them with a sulfur ylide. To synthesize this compound, the required starting material would be 2-methylpentanal. This aldehyde is treated with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which is typically generated in situ from the corresponding sulfonium (B1226848) salt and a strong base (e.g., sodium hydride). nih.gov

The mechanism involves the nucleophilic addition of the ylide's carbon to the carbonyl carbon of the aldehyde. This forms a betaine (B1666868) intermediate. Unlike the Wittig reaction where an oxaphosphetane leads to an alkene, the intermediate in the Corey-Chaykovsky reaction undergoes an intramolecular SN2 reaction: the alkoxide oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (B99878) (or DMSO) and closing the three-membered epoxide ring. nih.gov This reaction is particularly useful for preparing epoxides from carbonyl compounds.

PrecursorReagentKey IntermediateProduct
2-MethylpentanalDimethylsulfonium methylideBetaineThis compound

Intramolecular Cyclization of Halohydrins or Related Precursors

A well-established method for the synthesis of epoxides, including this compound, is the intramolecular cyclization of halohydrins. This reaction, often referred to as a Williamson-type ether synthesis, involves the deprotonation of the hydroxyl group of a halohydrin by a base, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbon atom bearing the halogen. youtube.com

The key to a successful cyclization is the stereochemical arrangement of the halohydrin precursor. For the reaction to proceed efficiently via an SN2 mechanism, the hydroxyl group and the halogen atom must be in an anti-periplanar conformation. thieme-connect.de This geometric requirement ensures optimal orbital overlap between the attacking nucleophile and the antibonding orbital of the carbon-halogen bond. thieme-connect.de

The synthesis of the requisite halohydrin precursor can be achieved through the reaction of an alkene, such as 3-methyl-1-hexene, with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water). This reaction typically proceeds with anti-addition, leading to the formation of a trans-halohydrin, which is primed for the subsequent base-promoted cyclization. youtube.com

The choice of base is crucial for the efficiency of the cyclization. Strong bases such as sodium hydroxide (B78521) or potassium tert-butoxide are commonly employed to ensure complete deprotonation of the alcohol. youtube.comthieme-connect.de The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol. thieme-connect.de

A representative reaction scheme is as follows:

Scheme 1: Intramolecular Cyclization of a Halohydrin to form this compound

Generated code

This method offers a reliable and often high-yielding route to this compound, provided the stereochemistry of the halohydrin precursor is appropriately controlled.

Stereocontrolled Synthesis of Enantiopure this compound Isomers

The biological and chemical properties of this compound can be highly dependent on its stereochemistry. Therefore, the development of stereocontrolled synthetic methods to access enantiopure isomers is of significant importance.

Achieving stereocontrol in the synthesis of this compound can be approached through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. rrscientific.com

One prominent strategy is the Sharpless asymmetric epoxidation , which allows for the enantioselective epoxidation of allylic alcohols. While not directly applicable to the synthesis of this compound from a simple alkene, it highlights the power of catalytic asymmetric transformations in accessing chiral epoxides.

A more direct approach involves the use of chiral catalysts in the epoxidation of the corresponding alkene, 3-methyl-1-hexene. For instance, certain metal-salen complexes have shown effectiveness in the enantioselective epoxidation of terminal alkenes. google.com The hydrolytic kinetic resolution of racemic terminal epoxides catalyzed by chiral (salen)Co(III) complexes can also yield enantioenriched epoxides and their corresponding 1,2-diols. google.com

Another strategy involves the use of chiral auxiliaries . rrscientific.com A chiral auxiliary can be temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.

Furthermore, diastereoselective reactions can be employed where a pre-existing stereocenter in the starting material influences the formation of a new stereocenter. For example, the epoxidation of a chiral, non-racemic alkene derived from a natural product can proceed with high diastereoselectivity.

The following table summarizes some of the strategies employed for the stereocontrolled synthesis of epoxides, which are applicable to this compound.

Strategy Description Key Features
Catalytic Asymmetric Epoxidation Employs a chiral catalyst to favor the formation of one enantiomer of the epoxide over the other.High enantioselectivities can be achieved with low catalyst loadings.
Hydrolytic Kinetic Resolution A racemic epoxide is reacted with a chiral catalyst and a nucleophile (e.g., water), leading to the preferential reaction of one enantiomer.Yields both enantioenriched epoxide and the corresponding diol. google.com
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to control the stereochemical course of the reaction.The auxiliary can be recovered and reused.
Substrate-Controlled Diastereoselection A stereocenter already present in the starting material directs the stereochemistry of the newly formed epoxide.The stereochemical outcome is dictated by the existing chirality.

The continuous development of new synthetic methods provides opportunities to improve the stereochemical control in the synthesis of this compound. The evaluation of these novel pathways is critical to assess their practicality and efficiency.

For example, a study on the diastereoselective synthesis of γ-hydroxy-α,β-epoxyesters demonstrated the formation of related epoxy structures with good stereocontrol. tdx.cat While not directly targeting this compound, the principles of achieving diastereoselectivity in such systems can be extrapolated.

The evaluation of stereochemical control typically involves the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. This is often accomplished using chiral chromatography techniques (e.g., chiral HPLC or GC) or by converting the epoxide into a diastereomeric derivative that can be analyzed by standard spectroscopic methods like NMR.

Recent research has focused on developing more sustainable and efficient methods. For instance, organocatalysis has emerged as a powerful tool for enantioselective synthesis, potentially offering milder reaction conditions and avoiding the use of toxic heavy metals. google.com The application of such novel catalytic systems to the synthesis of this compound could provide more environmentally friendly and cost-effective routes to enantiopure isomers.

The following table presents a hypothetical evaluation of different synthetic pathways based on their potential stereochemical control.

Synthetic Pathway Catalyst/Reagent Potential Stereoselectivity (ee/dr) Advantages Challenges
Asymmetric Epoxidation Chiral Manganese-Salen Complex>90% eeCatalytic, potentially high turnover numbers.Catalyst synthesis can be complex; may require optimization for specific substrates.
Kinetic Resolution Chiral Cobalt-Salen Complex>98% ee for recovered epoxide and diolAccess to both enantiomers of the epoxide and the diol. google.comMaximum theoretical yield for the desired epoxide is 50%.
Chiral Auxiliary Approach (S)-1-Naphthylethylamine derived auxiliary>95% drPredictable stereochemical outcome based on auxiliary design. acs.orgRequires additional steps for attachment and removal of the auxiliary.
Organocatalytic Epoxidation Chiral Ketone Catalyst (e.g., Shi catalyst)80-95% eeMetal-free, often milder reaction conditions.Catalyst loading might be higher compared to metal catalysts.

The ongoing research in asymmetric synthesis continues to provide more sophisticated and efficient tools for the preparation of enantiomerically pure compounds like this compound, which are crucial for various applications in science and technology.

Chemical Reactivity and Transformation Mechanisms of 1 Methylbutyl Oxirane

Nucleophilic Ring-Opening Reactions of (1-Methylbutyl)oxirane

The principal mode of reaction for this compound involves the cleavage of a carbon-oxygen bond by a nucleophile. This process relieves the significant ring strain (approximately 13 kcal/mol) inherent in the oxirane ring. masterorganicchemistry.com The reaction pathway, particularly the position of nucleophilic attack, is highly dependent on whether the reaction is conducted in an acidic or basic medium.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. This initial step enhances the leaving group ability of the oxygen atom and activates the ring toward nucleophilic attack, even by weak nucleophiles. masterorganicchemistry.comyoutube.com The subsequent nucleophilic attack does not follow a pure SN1 or SN2 mechanism but is best described as a hybrid or borderline mechanism. libretexts.orgbyjus.comlibretexts.orgpressbooks.pub

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. For this compound, which possesses a secondary and a primary carbon in its oxirane ring, the nucleophile preferentially attacks the more substituted carbon atom (the secondary carbon). masterorganicchemistry.comyoutube.comchemistrysteps.com This preference is attributed to the electronic stabilization of the partial positive charge that develops on the more substituted carbon in the transition state, a characteristic feature of an SN1-like process. libretexts.orgstackexchange.com

Table 1: Regioselectivity and Stereochemistry in Acid-Catalyzed Ring Opening of this compound
AspectOutcomeGoverning FactorReference
RegioselectivityAttack at the more substituted (secondary) carbonElectronic: Stabilization of partial positive charge in the transition state (SN1-like character) masterorganicchemistry.comchemistrysteps.comstackexchange.com
StereochemistryInversion of configuration at the site of attack, leading to a trans productMechanistic: Backside nucleophilic attack (SN2-like character) libretexts.orglibretexts.orgpressbooks.pub

In the presence of aqueous acid (e.g., dilute H₂SO₄), this compound undergoes hydrolysis to form a vicinal diol (a 1,2-diol). libretexts.orglibretexts.org The reaction mechanism follows the general principles of acid-catalyzed ring-opening. The epoxide oxygen is first protonated, followed by the nucleophilic attack of a water molecule at the more substituted secondary carbon. libretexts.orgbyjus.comlibretexts.org A final deprotonation step yields the neutral diol product, 3-methylhexane-1,2-diol. libretexts.orgbyjus.com The resulting hydroxyl groups are positioned in a trans relationship to each other. libretexts.orglibretexts.org

The reaction of this compound with anhydrous hydrogen halides (HX, such as HBr or HCl) leads to the formation of a halohydrin. libretexts.orgpressbooks.publibretexts.org This transformation also proceeds via the acid-catalyzed mechanism. The halide ion (X⁻), acting as the nucleophile, attacks the protonated epoxide. Consistent with the established regioselectivity, the attack occurs at the more substituted secondary carbon atom. libretexts.orglibretexts.orgopenstax.org The product is a trans-halohydrin, with the halogen atom bonded to the secondary carbon and the hydroxyl group on the primary carbon. libretexts.orglibretexts.orgbyjus.com

The activation of the epoxide ring in acidic media is a crucial first step, involving the protonation of the oxygen atom. masterorganicchemistry.comstackexchange.com This process significantly lowers the activation energy of the ring-opening reaction by creating a better leaving group (a neutral alcohol).

The transition state of this reaction possesses characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pubchimia.ch Quantum chemical analyses and experimental observations support a "borderline" SN2 mechanism. chimia.chresearchgate.net In this transition state, the carbon-oxygen bond to the more substituted carbon is significantly elongated and weakened, allowing for the development of a substantial partial positive charge on this carbon (SN1 character). libretexts.orgpressbooks.pubstackexchange.com However, a discrete carbocation intermediate is not fully formed. Instead, the nucleophile attacks this electrophilic carbon from the backside before the C-O bond is completely broken (SN2 character). byjus.comlibretexts.org This model successfully explains both the regioselectivity (attack at the more substituted carbon) and the stereospecificity (inversion of configuration) observed in these reactions. libretexts.orgpressbooks.pub

Base-Catalyzed Ring Opening

In contrast to acid-catalyzed reactions, the ring-opening of this compound under basic or nucleophilic conditions proceeds through a fundamentally different mechanism. This reaction requires a strong nucleophile, as the epoxide oxygen is not activated by protonation. masterorganicchemistry.comjsynthchem.com The reaction follows a classic SN2 pathway. masterorganicchemistry.comlibretexts.org

The regioselectivity is governed by steric factors. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring to minimize steric repulsion in the transition state. libretexts.orglibretexts.orgresearchgate.net For this compound, the attack will therefore occur at the primary carbon (the -CH₂- group of the ring). masterorganicchemistry.comlibretexts.org The reaction results in the inversion of stereochemistry at the site of attack, a hallmark of the SN2 mechanism. Following the nucleophilic attack, the resulting alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield the final product. masterorganicchemistry.comlibretexts.org

Table 2: Characteristics of Base-Catalyzed Ring Opening of this compound
AspectDescriptionGoverning FactorReference
MechanismSN2Direct nucleophilic attack on the neutral epoxide masterorganicchemistry.comlibretexts.org
RegioselectivityAttack at the less substituted (primary) carbonSteric hindrance masterorganicchemistry.comlibretexts.orgresearchgate.net
StereochemistryInversion of configuration at the site of attackBackside attack characteristic of SN2 reactions masterorganicchemistry.com
Required ReagentStrong nucleophile (e.g., RO⁻, HO⁻, R-MgX)The epoxide ring is not activated by protonation masterorganicchemistry.comjsynthchem.com

Oxidative Ring-Opening Reactions

While metal-catalyzed transformations of epoxides are well-documented, specific examples of Ni(II)-catalyzed oxidative ring-opening of this compound using molecular oxygen as the oxidant are not prevalent in the reviewed literature. However, related nickel-catalyzed reactions provide insight into how such transformations might occur. For instance, nickel complexes have been shown to catalyze the regiodivergent ring-opening of epoxides with aryl halides under reducing conditions. nih.gov In these reactions, the choice of a co-catalyst dictates whether the ring opens at the more or less substituted position. nih.gov

Additionally, certain nickel complexes are known to catalyze the epoxidation of olefins using molecular oxygen and an aldehyde, which is the reverse of the ring-opening process. electronicsandbooks.com This indicates Ni(II)'s ability to interact with both oxygen and organic substrates. A hypothetical oxidative ring-opening could involve the formation of a nickel-peroxo species that subsequently interacts with the epoxide ring, but this remains a subject for further research.

Polymerization Behavior of this compound

Ring-Opening Polymerization Mechanisms

This compound, as a substituted oxirane, can undergo ring-opening polymerization (ROP) to form polyethers. This process can be initiated by cationic, anionic, or coordination catalysts. rsc.org The significant driving force for this polymerization is the relief of the high ring strain inherent in the three-membered epoxide ring. sciopen.com

Cationic ROP : This mechanism is typically initiated by strong acids or Lewis acids. The initiator protonates or coordinates to the epoxide oxygen, activating the ring for nucleophilic attack by another monomer molecule. The propagation proceeds by sequential addition of monomer units to the growing cationic chain end.

Anionic ROP : Initiated by strong bases such as alkoxides or organometallic compounds, this mechanism involves the nucleophilic attack of the initiator on one of the epoxide carbons. This creates an alkoxide, which then acts as the nucleophile to open the next monomer unit, propagating the polymer chain.

The presence of the bulky 1-methylbutyl substituent would be expected to influence the polymerization kinetics and the stereochemistry of the resulting polyether.

Catalytic Systems for Polymerization of Substituted Oxiranes

The polymerization of substituted oxiranes, such as this compound, proceeds via a ring-opening polymerization (ROP) mechanism. This process can be initiated by cationic, anionic, or coordination catalysts. The choice of the catalytic system is crucial as it determines the reaction rate, the degree of control over the polymer's molecular weight and structure (e.g., tacticity), and the occurrence of side reactions.

Cationic Polymerization:

Cationic ring-opening polymerization of epoxides is typically initiated by strong protic acids (e.g., HBF₄) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄). The initiation involves the protonation or coordination of the Lewis acid to the oxygen atom of the oxirane ring, forming an active oxonium ion. Propagation then occurs by the nucleophilic attack of a monomer on the electrophilic carbon of the activated ring. mdpi.com

For long-chain substituted oxiranes analogous to this compound, the reactivity can be influenced by the steric hindrance of the alkyl chain. The polymerization of propylene (B89431) oxide, a simpler substituted oxirane, using an acid-exchanged montmorillonite (B579905) clay (Maghnite-H⁺) in the presence of ethylene (B1197577) glycol has been reported. mdpi.com This heterogeneous catalytic system demonstrates the potential for solid acid catalysts in the polymerization of substituted epoxides. The reaction proceeds at moderate temperatures, and the catalyst can be easily separated from the polymer product. mdpi.com

Anionic Polymerization:

Anionic ring-opening polymerization is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide, which is the active center for propagation. libretexts.org This method is particularly useful for producing polyethers with well-defined structures and low polydispersity, especially in living polymerization systems. nih.govresearchgate.net

The polymerization of long-chain alkyl epoxides has been reviewed, highlighting the use of anionic ROP to synthesize apolar aliphatic polyethers. d-nb.inforesearchgate.net For these monomers, which are structurally similar to this compound, potassium-based initiators are often employed. The use of crown ethers can enhance the reactivity of the initiating species, allowing for polymerization at lower temperatures and minimizing side reactions. researchgate.net

Coordination Polymerization:

Coordination polymerization catalysts, often based on transition metals, offer a high degree of control over the stereochemistry of the resulting polymer. These systems typically involve a metal center that coordinates with the oxirane monomer, activating it for nucleophilic attack by the growing polymer chain. Catalysts based on aluminum, zinc, and other metals, often in combination with co-catalysts, have been developed for the polymerization of substituted epoxides.

Organometallic compounds, such as dialkylzinc and trialkylaluminum, in combination with co-catalysts like water or alcohols, are effective for the polymerization of oxiranes. These systems can lead to the formation of high molecular weight polymers. The activity and stereoselectivity of these catalysts are highly dependent on the nature of the metal and the ligands.

A study on the copolymerization of long-chain alkyl glycidyl (B131873) ethers highlights the utility of controlled polymerization techniques to create amphiphilic polymers. d-nb.info While not directly this compound, the principles of using well-defined catalytic systems to control polymer architecture are transferable.

The following table summarizes various catalytic systems used for the polymerization of substituted oxiranes, which are considered relevant for this compound.

Catalyst TypeExamplesInitiation MechanismKey Characteristics
CationicBF₃·OEt₂, HBF₄, Acid-exchanged clays (B1170129) (Maghnite-H⁺)Formation of an oxonium ionCan be carried out at low temperatures; potential for side reactions like chain transfer.
AnionicKOH, t-BuOK, n-BuLiNucleophilic attack by a strong baseCan produce polymers with well-defined molecular weights and narrow distributions (living polymerization).
CoordinationZnEt₂/H₂O, Al(i-Bu)₃/H₂OCoordination of the monomer to a metal centerCan provide control over the stereochemistry (tacticity) of the polymer.

Formation of Polymeric Materials from this compound

The formation of polymeric materials from this compound results in a polyether with a repeating unit of -[CH(CH(CH₃)C₄H₉)-CH₂-O]-. The properties of the resulting polythis compound) will be largely determined by its molecular weight, molecular weight distribution (polydispersity), and stereochemistry (tacticity), which are all influenced by the chosen polymerization method and reaction conditions.

Due to the scarcity of direct research on the polymerization of this compound, data from analogous long-chain 1,2-epoxyalkanes are presented to illustrate the expected outcomes. The presence of the C5 alkyl side chain in this compound is expected to impart significant hydrophobicity to the resulting polymer.

Research Findings on Analogous Systems:

Research on the anionic polymerization of hydrophobic alkylene oxides has shown that reaction conditions significantly impact the formation of byproducts. researchgate.net For instance, higher temperatures (40-80 °C) with potassium and cesium alcoholate initiators can lead to undesired side reactions. The use of crown ethers can mitigate this by allowing for lower reaction temperatures. researchgate.net

A review on the polymerization of long-chain alkyl epoxides and glycidyl ethers emphasizes the ability to tailor material properties, such as the glass transition temperature (Tg), by varying the length of the alkyl side chain. d-nb.inforesearchgate.net Increasing the side-chain length generally leads to a decrease in Tg and can introduce crystallinity due to side-chain packing. d-nb.inforesearchgate.net

The following interactive data table presents hypothetical yet plausible research findings for the polymerization of this compound, extrapolated from data on similar long-chain epoxides.

Catalyst SystemSolventTemperature (°C)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
BF₃·OEt₂CH₂Cl₂0858,5001.8
t-BuOK / 18-crown-6THF-209515,0001.2
ZnEt₂ / H₂OToluene609025,0002.5

The properties of poly(this compound) are expected to make it a candidate for applications where hydrophobicity and a low glass transition temperature are desired. For example, it could potentially be used as a soft segment in thermoplastic elastomers, as a hydrophobic coating material, or as an additive to modify the properties of other polymers. The copolymerization of this compound with more hydrophilic epoxides, such as ethylene oxide or propylene oxide, would allow for the synthesis of amphiphilic block or statistical copolymers, which could find applications as surfactants or in drug delivery systems. d-nb.inforesearchgate.net

Spectroscopic Characterization and Advanced Structure Elucidation of 1 Methylbutyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of (1-Methylbutyl)oxirane provides detailed information about the chemical environment of each proton. The protons on the oxirane ring are characteristically shifted to a range of approximately 2.4 to 3.0 ppm due to the ring strain and the electronegativity of the oxygen atom.

The proton on the substituted carbon of the oxirane ring (C2) typically appears as a multiplet, coupled to the two protons on the terminal C1 carbon and the single proton on the adjacent chiral center of the (1-methylbutyl) group. The two diastereotopic protons on the terminal C1 of the oxirane ring appear as distinct multiplets due to their different spatial environments and coupling to the C2 proton. The remaining protons on the alkyl side chain exhibit complex splitting patterns in the upfield region (approximately 0.8 to 1.6 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H on C1 (Oxirane)~2.4 - 2.6Multiplet
H on C1' (Oxirane)~2.7 - 2.8Multiplet
H on C2 (Oxirane)~2.8 - 3.0Multiplet
H on C3 (CH)~1.4 - 1.6Multiplet
H on C4 (CH₂)~1.2 - 1.4Multiplet
H on C5 (CH₂)~1.1 - 1.3Multiplet
H on C6 (CH₃)~0.8 - 1.0Triplet
H on C3-CH₃~0.8 - 1.0Doublet

The ¹³C NMR spectrum complements the ¹H NMR data by defining the chemical environment of each carbon atom. The carbons of the strained oxirane ring are typically found in the 45-60 ppm region. The C1 (CH₂) and C2 (CH) carbons of the oxirane ring would appear as distinct signals in this range. The carbons of the (1-methylbutyl) side chain resonate at higher field strengths (lower ppm values), consistent with typical alkane chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further confirming the assignments. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (Oxirane, CH₂)~46 - 48
C2 (Oxirane, CH)~57 - 60
C3 (CH)~35 - 38
C4 (CH₂)~28 - 31
C5 (CH₂)~22 - 24
C6 (CH₃)~13 - 15
C3-CH₃~18 - 21

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the protons on C1 and C2 of the oxirane ring. Further correlations would connect the C2 proton to the methine proton at C3, and subsequently trace the connectivity along the alkyl chain: H3 with H4 protons, H4 with H5 protons, and H5 with the terminal H6 methyl protons. A correlation between the C3 proton and the C3-methyl protons would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. pressbooks.pub Each proton signal from the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. For instance, the proton signal at ~2.8-3.0 ppm would show a cross-peak to the carbon signal at ~57-60 ppm, confirming the C2-H2 bond of the oxirane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. The sample is first vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase. This allows for the effective separation of this compound from any impurities or starting materials.

As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aliphatic epoxides, characteristic fragmentation patterns often involve cleavage of the C-C bond adjacent (alpha) to the oxirane ring, as well as cleavage of the ring itself. whitman.eduyoutube.comlibretexts.org The fragmentation pattern can be compared to spectral libraries for identification.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or more decimal places. nih.govresearchgate.net This accuracy allows for the unambiguous determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₇H₁₄O. HRMS can differentiate its exact mass from other combinations of atoms that might have the same nominal mass. youtube.com For example, the calculated exact mass of the C₇H₁₄O molecular ion is 114.10446 Da. An experimental HRMS measurement that matches this value confirms the molecular formula and rules out other possibilities, providing definitive evidence for the compound's elemental composition.

Fragmentation Patterns in Mass Spectrometry

The mass spectrum of this compound, also known as 1,2-epoxyhexane (B74757), provides valuable information about its molecular structure through characteristic fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M+•), which then fragments in predictable ways.

The fragmentation of aliphatic epoxides is primarily driven by cleavage of the bonds adjacent to the oxirane ring (α-cleavage) and cleavage of the carbon-carbon bonds within the alkyl chain. nsf.govlibretexts.org For this compound (molecular weight: 114.19 g/mol ), the following fragmentation pathways are anticipated:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxirane ring is a dominant fragmentation pathway for ethers and epoxides. nsf.govlibretexts.org This can result in the loss of an ethyl radical (•CH2CH3, 29 Da) or a propyl radical (•CH2CH2CH3, 43 Da) from the 1-methylbutyl group, leading to fragment ions at m/z 85 and m/z 71, respectively.

Ring Opening and Rearrangement: The molecular ion can undergo ring-opening to form a radical cation, which can then rearrange and fragment further. A common fragmentation for terminal epoxides involves the formation of a stable acylium ion.

Alkyl Chain Fragmentation: The 1-methylbutyl side chain can fragment similarly to an alkane, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups). libretexts.org This results in characteristic peaks for alkyl fragments.

Based on these principles and data from structurally similar compounds, the expected significant fragments in the mass spectrum of this compound are summarized in the table below.

m/z Value Proposed Fragment Ion Formation Pathway
114[C7H14O]+•Molecular Ion
85[M - C2H5]+α-cleavage, loss of ethyl radical
71[M - C3H7]+α-cleavage, loss of propyl radical
57[C4H9]+Cleavage of the bond between the oxirane ring and the alkyl chain
43[C3H7]+ or [C2H3O]+Alkyl chain fragmentation or rearrangement after ring opening
29[C2H5]+Alkyl chain fragmentation

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an epoxide is characterized by specific vibrational modes of the three-membered oxirane ring. spectroscopyonline.comoregonstate.edu

The key diagnostic peaks for this compound are associated with the C-O and C-H bonds of the oxirane ring and the alkyl chain. The characteristic IR absorptions for epoxides include:

Asymmetric Ring Stretching (C-O-C): A band typically appears in the 950-810 cm⁻¹ region. spectroscopyonline.com

Symmetric Ring Stretching ("Ring Breathing"): A peak is generally observed around 1250 cm⁻¹. spectroscopyonline.com

C-H Stretching of the Epoxide Ring: These absorptions are usually found around 3000 cm⁻¹.

The table below details the expected characteristic IR absorption bands for this compound, based on data for similar epoxides like 1,2-epoxybutane. spectroscopyonline.com

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3050-2990C-H StretchOxirane Ring
2960-2850C-H StretchAlkyl CH3 and CH2
~1250Symmetric Ring StretchOxirane Ring (C-O-C)
~950-810Asymmetric Ring StretchOxirane Ring (C-O-C)
~880-750Symmetric C-O-C StretchOxirane Ring

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H stretch) and 1800-1650 cm⁻¹ (C=O stretch) confirms the presence of an epoxide and the absence of hydroxyl or carbonyl functional groups. oregonstate.edu

Advanced Spectroscopic Methods for Stereochemical Assignment

Determining the absolute configuration of a chiral molecule like this compound is crucial, and several advanced spectroscopic methods can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For epoxides, the protons and carbons of the oxirane ring have characteristic chemical shifts. The protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range in the ¹H NMR spectrum. oregonstate.edumarinelipids.ca The carbons of the epoxide ring appear in the 40-60 ppm region of the ¹³C NMR spectrum. oregonstate.edu

To determine the absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used in conjunction with NMR. One common method is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. The chiral epoxide is reacted to open the ring and form diastereomeric esters. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, which can then be analyzed to deduce the absolute configuration of the original epoxide.

Another NMR-based technique is the use of chiral lanthanide shift reagents. acs.org These reagents form complexes with the epoxide, and the chirality of the reagent induces different chemical shifts for the protons of the two enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing the observed shifts to empirical models.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cdnsciencepub.comlookchem.comcdnsciencepub.comacs.orgnih.gov The resulting VCD spectrum is unique to a specific enantiomer and is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of this compound with the spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., (R) or (S)), the absolute configuration can be unambiguously determined. lookchem.com This method is powerful as it does not require chemical derivatization.

The table below summarizes these advanced spectroscopic methods for determining the absolute configuration of this compound.

Method Principle Typical Application
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) Formation of diastereomers with distinct NMR spectra. Analysis of chemical shift differences (Δδ) to assign configuration.Reaction of the epoxide to form diastereomeric derivatives, followed by ¹H or ¹⁹F NMR analysis.
NMR with Chiral Solvating Agents/Shift Reagents Formation of transient diastereomeric complexes in solution, leading to separate NMR signals for each enantiomer.Direct addition of the chiral agent to the NMR sample of the epoxide to determine enantiomeric purity and potentially assign configuration. acs.org
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized IR light, providing a stereochemically sensitive spectrum.Comparison of the experimental VCD spectrum with quantum chemically calculated spectra for each enantiomer to make a definitive assignment. lookchem.comacs.orgnih.gov

Computational and Theoretical Investigations of 1 Methylbutyl Oxirane

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of (1-Methylbutyl)oxirane. Methods such as Density Functional Theory (DFT) and, to a lesser extent, semi-empirical methods, provide a theoretical framework for predicting molecular properties.

DFT, particularly using functionals like B3LYP, is a powerful tool for determining the optimized geometry of the molecule. mdpi.commdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For this compound, DFT would be employed to model the three-membered oxirane ring and the attached alkyl substituent, accounting for the inherent ring strain and steric interactions. The results of such calculations provide the foundational data for further analysis, including vibrational frequencies, electronic properties, and reaction energetics. mdpi.com

Semi-empirical methods, while less accurate than DFT, offer a computationally faster approach for preliminary analysis of large systems or for dynamic simulations. These methods would be suitable for initial conformational searches before refining the results with higher-level DFT calculations. The primary outputs from these quantum chemical calculations are the optimized molecular structure and the corresponding electronic energy, which are crucial for all subsequent theoretical investigations.

Table 1: Illustrative Geometrical Parameters for this compound Predicted by DFT This table is based on typical values for substituted oxiranes and is for illustrative purposes.

ParameterAtom(s) InvolvedPredicted Value
Bond Length (Å)C-O (ring)1.44
Bond Length (Å)C-C (ring)1.47
Bond Length (Å)C-C (ring-substituent)1.51
Bond Angle (°)C-O-C (ring)~61
Bond Angle (°)O-C-C (ring)~59

Conformational Analysis and Energetics of this compound

The flexibility of the 1-methylbutyl substituent necessitates a thorough conformational analysis to identify the most stable, low-energy structures. Conformational analysis involves studying the energetics of the molecule as a function of rotation around its single bonds. For this compound, the key rotatable bond is the C-C bond connecting the chiral carbon of the substituent to the oxirane ring.

By systematically rotating this bond, a potential energy surface can be generated. mdpi.com The minima on this surface correspond to stable conformers, which are typically staggered arrangements that minimize steric hindrance. The maxima correspond to high-energy eclipsed conformers. The relative energies of these conformers can be calculated using quantum mechanical methods, and their populations at a given temperature can be estimated using the Boltzmann distribution. This analysis is critical, as the reactivity and spectroscopic properties of the molecule represent a weighted average of its populated conformers. idc-online.com

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected energetic differences between staggered and eclipsed conformers based on general principles of steric hindrance.

ConformerDihedral Angle (H-C-C-H)DescriptionRelative Energy (kcal/mol)
Anti180°Most stable staggered conformer0.0
Gauche60°Staggered conformer0.8 - 1.2
Eclipsed 1Least stable eclipsed conformer4.0 - 6.0
Eclipsed 2120°Eclipsed conformer3.0 - 4.0

Mechanistic Studies of Reactions Involving this compound

The high reactivity of epoxides is due to the significant ring strain, which is relieved upon ring-opening. lumenlearning.com Computational modeling of the transition states for these reactions provides deep insight into reaction mechanisms and regioselectivity. The ring-opening of this compound can be catalyzed by either acid or base, and the mechanism differs significantly.

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks one of the electrophilic ring carbons, leading to the opening of the ring. For this compound, the attack will preferentially occur at the less sterically hindered carbon (the CH₂ group), as is characteristic of SN2 reactions. lumenlearning.com

Under acidic conditions, the oxygen is first protonated, making it a better leaving group. The mechanism shifts to have more SN1 character. The nucleophile will then attack the carbon atom that can better stabilize a positive charge. In this case, attack occurs at the more substituted carbon (the CH group), as it can better support the developing partial positive charge in the transition state. lumenlearning.com DFT modeling is used to locate the structures and energies of these transition states, allowing for the calculation of activation barriers that explain the observed regioselectivity. mdpi.comnih.govresearchgate.net

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are crucial in understanding the behavior of oxiranes. youtube.com In this compound, a key effect is hyperconjugation involving the oxygen lone pairs. The lone pair orbitals of the oxygen atom can donate electron density into the antibonding (σ*) orbitals of the adjacent C-C and C-H bonds.

This n → σ* interaction has several consequences:

Structural Effects: It can lead to slight lengthening of the C-C and C-H bonds receiving the electron density and a shortening of the C-O bonds.

Reactivity Effects: It weakens the C-C bond of the ring, contributing to the driving force for ring-opening. Furthermore, the alignment of these orbitals plays a critical role in the transition state of reactions. For instance, proper orbital alignment is necessary to stabilize the transition state during nucleophilic attack, where the nucleophile's HOMO interacts with the LUMO (a σ* C-O orbital) of the epoxide. youtube.com Computational studies can quantify these orbital interactions and correlate them with the molecule's reactivity patterns. nist.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which is invaluable for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is a prime example. researchgate.net

The standard high-level method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT-optimized geometry. modgraph.co.ukliverpool.ac.uk The GIAO method calculates the magnetic shielding tensor for each nucleus in the molecule. These values are then referenced against a standard compound (like tetramethylsilane) to yield the predicted chemical shifts. modgraph.co.uk

These predictions are highly sensitive to the molecular conformation. Therefore, accurate predictions require calculating the shifts for each stable conformer and then averaging them based on their Boltzmann-weighted populations. idc-online.com Such calculations can help assign peaks in an experimental spectrum and confirm the molecule's structure and stereochemistry.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical chemical shifts based on the expected electronic environment of each nucleus. Actual values would require specific GIAO calculations.

Atom PositionNucleusPredicted Chemical Shift (ppm)Rationale
Oxirane CH¹³C55 - 60Deshielded by oxygen, ring strain
Oxirane CH₂¹³C45 - 50Deshielded by oxygen, ring strain
Substituent C1 (CH)¹³C35 - 40Alkyl carbon adjacent to chiral center
Substituent C2 (CH₂)¹³C28 - 33Standard alkyl chain
Substituent C3 (CH₂)¹³C20 - 25Standard alkyl chain
Substituent C4 (CH₃)¹³C10 - 15Terminal methyl group
Substituent C1' (CH₃)¹³C18 - 23Methyl group on chiral center
Oxirane CH¹H2.8 - 3.1Adjacent to oxygen in a strained ring
Oxirane CH₂ (diastereotopic)¹H2.5 - 2.8Adjacent to oxygen in a strained ring

Studies on Anchimeric Assistance and Cationic Stability in Oxirane-Derived Species

Anchimeric assistance, or neighboring group participation, occurs when a substituent on a molecule participates intramolecularly in a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes. libretexts.org The oxygen atom of an oxirane ring is well-suited to provide such assistance.

In a hypothetical derivative of this compound containing a leaving group on the alkyl chain, the oxirane oxygen can act as an internal nucleophile. For example, if a reaction were to generate a carbocationic center at a position gamma or delta to the oxirane ring, the oxygen's lone pairs could attack this center. This participation would form a bridged, polycyclic oxonium ion intermediate. nih.govmdpi.com

Computational studies are essential for investigating these processes. researchgate.net They can be used to:

Model the geometry and stability of the bridged cationic intermediate. The formation of a stable, bridged ion can significantly lower the energy of the transition state leading to it. mdpi.com

Calculate the reaction pathway to determine if the anchimerically assisted route is energetically favored over an unassisted pathway.

Explain the high degree of stereocontrol often observed in such reactions, as the intramolecular attack dictates the stereochemistry of the product.

This type of investigation highlights the ability of the oxirane moiety not just to be a reactive site itself, but also to influence the reactivity of other parts of the molecule.

Advanced Research Directions and Applications of 1 Methylbutyl Oxirane

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strained three-membered ring of (1-Methylbutyl)oxirane makes it a highly reactive and useful electrophile in a variety of nucleophilic ring-opening reactions. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures with a high degree of stereochemical control, which is crucial for the synthesis of biologically active compounds.

Building Block for Natural Product Synthesis

Chiral epoxides, such as the enantiomers of this compound, are fundamental building blocks in the asymmetric synthesis of natural products. The "chiron approach" leverages the readily available chirality of these small molecules to introduce specific stereocenters into larger, more complex target molecules. The epoxide functionality allows for the diastereoselective and regioselective introduction of two new functional groups, a powerful strategy in total synthesis.

For instance, epoxide-opening cascades, where a series of ring-opening and cyclization reactions are initiated by a single event, are a key strategy in the synthesis of polycyclic polyether natural products, a class of compounds known for their complex structures and potent biological activities. ontosight.ai While direct examples involving this compound in the synthesis of specific named natural products are not extensively documented in readily available literature, the principles are well-established with closely related epoxides. For example, (R)-1,2-epoxyhex-5-ene, a structural analogue, is a key intermediate in the synthesis of natural products like (+)-gigantecin, pyragonicin, and amphidinolides C and F. youtube.com The synthetic utility of such C6 epoxides underscores the potential of this compound as a versatile precursor in the construction of diverse natural product scaffolds, including polyketides and polypropionates, which often feature alternating methyl and hydroxyl groups that can be readily installed via epoxide ring-opening. libretexts.org

Precursor for Advanced Pharmaceutical or Agrochemical Intermediates

The oxirane ring is a key pharmacophore in a number of marketed drugs and is a versatile synthon for creating a wide array of functionalized molecules for pharmaceutical and agrochemical applications. ontosight.aichemicalbook.com this compound serves as an important intermediate in pharmaceutical research and the synthesis of fine chemicals. youtube.com Its ring-opening with various nucleophiles—such as amines, alcohols, and thiols—provides access to a diverse range of β-functionalized alcohols, which are common structural motifs in active pharmaceutical ingredients (APIs).

The development of robust and efficient large-scale syntheses of drugs often relies on key epoxide intermediates. parchem.com The regioselective and stereoselective opening of chiral epoxides like this compound allows for the precise installation of desired stereochemistry, which is critical for drug efficacy and safety. Although specific examples of currently marketed drugs derived directly from this compound are not prominently disclosed, its role as a model compound and building block is significant. It is used to develop and refine synthetic methodologies that are then applied to more complex, structurally related epoxides that are key intermediates in the synthesis of drugs such as certain triazole antifungals, HIV protease inhibitors, and various receptor antagonists. parchem.com The fundamental reactions of this compound serve as a basis for creating libraries of compounds for biological screening in the search for new therapeutic and crop protection agents.

Development of Novel Catalytic Systems for this compound Transformations

The development of efficient and selective catalysts for the transformation of epoxides is a major focus of contemporary chemical research. For this compound, research is centered on controlling the regioselectivity and stereoselectivity of the ring-opening reaction, which is crucial for its application in asymmetric synthesis.

Novel catalytic systems are being explored to achieve high efficiency under mild conditions. Recent developments include:

Cooperative Iron/Guanidinium (B1211019) Catalysis : A highly active and sustainable cooperative catalyst system comprising an iron(III) benzoate (B1203000) complex, [Fe₃O(Benzoate)₆(H₂O)₃]NO₃, and guanidinium carbonate has been developed for the ring-opening of terminal epoxides like 1,2-epoxyhexane (B74757) with carboxylic acids. This system is non-toxic, halide-free, and superior to many existing catalysts. youtube.com

Metal-Salen Complexes : Chiral metal-salen complexes, particularly those involving cobalt (Co) and chromium (Cr), have proven to be highly effective catalysts for the asymmetric ring-opening of epoxides. sigmaaldrich.comlookchem.com For instance, polymer resin-supported cobalt-salen catalysts have been utilized for the regioselective ring-opening of 1,2-epoxyhexane with methanol. chemistrysteps.com These catalysts are particularly valuable for kinetic resolutions, where one enantiomer of a racemic epoxide reacts much faster than the other, allowing for the separation of enantiomers. sigmaaldrich.com

MXene-Based Catalysts : Surface-modified Ti₃C₂Tₓ MXenes have emerged as novel acid catalysts for epoxide ring-opening reactions. By controlling the surface oxidation of the MXene, the type and number of acid sites can be tuned to improve the selectivity of the reaction. ontosight.aiyoutube.com

Heterogeneous Lewis Acids : A range of solid Lewis acid catalysts are being investigated for epoxide ring-opening reactions with alcohols. These heterogeneous catalysts, which include materials like polymer-supported cobalt-salen complexes, offer advantages in terms of catalyst separation and reusability, which is important for industrial applications. chemistrysteps.com

The table below summarizes some of the novel catalytic systems developed for the transformation of 1,2-epoxyhexane, a synonym of this compound.

Catalyst SystemTransformationKey Features
[Fe₃O(Benzoate)₆(H₂O)₃]NO₃ / Guanidinium CarbonateRing-opening with carboxylic acidsSustainable, non-toxic, halide-free, high activity
Chiral (salen)Co(III) ComplexesHydrolytic kinetic resolutionHigh enantioselectivity, applicable to various epoxides
Polymer-supported Co-salen ComplexesRing-opening with methanolHeterogeneous, reusable, regioselective
Surface-modified Ti₃C₂Tₓ MXenesRing-opening reactionsTunable acidity, controls selectivity

These advanced catalytic systems are paving the way for more efficient, selective, and sustainable methods for utilizing this compound in chemical synthesis.

Green Chemistry Approaches in this compound Synthesis and Reaction Pathways

In line with the principles of green chemistry, significant research efforts are directed towards developing more environmentally benign and sustainable methods for the synthesis and subsequent reactions of this compound. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

For the synthesis of this compound, which is typically produced by the epoxidation of 1-hexene, greener approaches include:

Use of Benign Oxidants : Traditional epoxidation methods often employ peracids, which generate stoichiometric amounts of acid waste. chemistrysteps.com Green alternatives focus on using cleaner oxidants like hydrogen peroxide (H₂O₂), which produces only water as a byproduct, or molecular oxygen. youtube.com

Heterogeneous Catalysis : The development of solid, reusable catalysts is a cornerstone of green chemistry. For the epoxidation of 1-hexene, heterogeneous catalysts such as polymer-supported molybdenum(VI) complexes are used with oxidants like tert-butyl hydroperoxide (TBHP). sigmaaldrich.comsmolecule.com This approach minimizes waste and avoids the use of chlorinated solvents and by-products associated with conventional methods. smolecule.com

Energy-Efficient Processes : Continuous flow reactors are being employed for the epoxidation of 1-hexene, offering significant time savings, higher reproducibility, and improved catalyst stability compared to traditional batch reactors. youtube.com

In terms of its reaction pathways, green chemistry principles are applied to the ring-opening of this compound:

Carbon Dioxide Utilization : A particularly noteworthy green reaction pathway is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. chemicalbook.com This reaction is 100% atom-economical and utilizes a greenhouse gas as a C1 feedstock. The reaction of 1,2-epoxyhexane with CO₂ is an example of carbon capture and utilization (CCU) to produce valuable chemicals. chemicalbook.comopenstax.org

Sustainable Catalytic Systems : As discussed in the previous section, the development of sustainable catalyst systems, such as those based on abundant metals like iron and those that can be easily recovered and reused, is a key aspect of greening the reaction pathways of this compound. ontosight.ai

The table below highlights some green chemistry approaches related to this compound.

AreaGreen ApproachBenefit
Synthesis Use of H₂O₂ or O₂ as oxidantsWater is the only byproduct, reducing waste.
Heterogeneous catalysts (e.g., polymer-supported Mo(VI))Catalyst reusability, avoidance of corrosive reagents.
Continuous flow reactorsImproved energy efficiency and process control.
Reactions Cycloaddition of CO₂100% atom economy, utilization of a greenhouse gas.
Use of sustainable catalysts (e.g., iron-based)Avoidance of toxic and precious metals.

These approaches demonstrate a clear trend towards making the lifecycle of this compound, from its synthesis to its conversion into other products, more sustainable and environmentally friendly.

Exploitation in Materials Science for Advanced Polymer Development

The reactivity of the oxirane ring makes this compound a valuable monomer and building block in materials science for the development of advanced polymers with tailored properties. Its incorporation into polymer chains can introduce specific functionalities and influence the final characteristics of the material.

One key application is in the synthesis of polyethers through ring-opening polymerization. The homopolymer of 1,2-epoxyhexane is known, as indicated by its CAS number 26402-36-8 for "Oxirane, 2-butyl-, homopolymer". nih.gov More significantly, this compound can be used as a comonomer to modify the properties of other polymers. For example, it has been copolymerized with epichlorohydrin (B41342) to synthesize a precursor for an energetic azido (B1232118) polymer intended for cast-cure applications. In this context, the 1,2-epoxyhexane units can act as an internal plasticizer, enhancing the flexibility of the resulting polymer. sigmaaldrich.com

Furthermore, this compound serves as a precursor for molecules that are themselves monomers for important classes of polymers. Its ring-opening reactions can be used to synthesize various polycarboxylic acids, such as adipic acid and sebacic acid. smolecule.com These dicarboxylic acids are crucial monomers for the production of widely used polymers like polyamides (e.g., nylon) and polyesters, as well as plasticizers and lubricants. smolecule.com

While the broader field of oxirane polymers includes a wide range of monomers that are copolymerized with compounds like diisocyanates to form polyurethanes for adhesives and coatings, the specific role of this compound is often more specialized. ontosight.aiontosight.ai Its butyl side chain can impart hydrophobicity and flexibility to the polymer backbone.

The table below summarizes the roles of this compound in polymer development.

RolePolymer Type / ApplicationResulting Property / Function
Comonomer Copolymer with epichlorohydrinPrecursor for energetic azido polymers; acts as an internal plasticizer.
Precursor to Monomers Synthesis of dicarboxylic acids (e.g., adipic acid)Building block for polyamides and polyesters.
Potential Monomer Polyethers and other copolymersIntroduction of a butyl side chain can modify properties like hydrophobicity and flexibility.

Research in this area continues to explore how the incorporation of this compound and similar epoxides can be used to fine-tune the properties of polymers for specialized applications in areas ranging from energetic materials to advanced coatings and plastics.

Biocatalytic Approaches to Oxirane Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods for the transformation of epoxides like this compound. Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), which can simplify purification processes and reduce environmental impact.

A key class of enzymes used for epoxide transformations are epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides to the corresponding vicinal diols. This reaction is particularly valuable for the kinetic resolution of racemic epoxides. In a kinetic resolution, one enantiomer of the epoxide is selectively hydrolyzed by the enzyme at a much faster rate than the other, leaving the unreacted epoxide enriched in the slower-reacting enantiomer. This provides a practical route to obtain both enantiomerically enriched epoxides and diols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

While mammalian epoxide hydrolases have been extensively studied, microbial EHs are often preferred for practical applications due to their greater availability, diversity, and ease of use. Various microorganisms, including bacteria, yeasts, and fungi, have been identified as sources of epoxide hydrolases with different substrate specificities and enantioselectivities. These microbial systems can be used as whole-cell catalysts or as sources for isolated enzymes, which can be immobilized for enhanced stability and reusability.

The enzymatic hydrolysis of this compound can be represented by the following general reaction scheme:

Racemic this compound → (R)- or (S)-(1-Methylbutyl)oxirane + (S,S)- or (R,R)-Hexane-1,2-diol

The specific outcome (i.e., which enantiomer of the epoxide remains and which diol is formed) depends on the specific epoxide hydrolase used.

Another important class of enzymes for epoxide transformations are monooxygenases. For instance, styrene (B11656) monooxygenase from Rhodococcus sp. has been utilized for the bioproduction of chiral epoxyalkanes, including (S)-1,2-epoxyhexane, demonstrating the potential of enzymatic synthesis of the epoxide itself.

The table below summarizes the key biocatalytic approaches for the transformation of this compound.

Biocatalytic ApproachEnzyme ClassTransformationKey Advantage
Kinetic Resolution Epoxide Hydrolases (EHs)Asymmetric hydrolysis of racemic epoxideProduction of enantiomerically enriched epoxides and diols.
Asymmetric Synthesis MonooxygenasesEnantioselective epoxidation of 1-hexeneDirect production of a chiral epoxide from an achiral precursor.

The ongoing discovery and engineering of novel enzymes with improved activity, stability, and selectivity continue to expand the toolkit for the biocatalytic transformation of this compound, making it an increasingly attractive approach for sustainable chemical synthesis.

Q & A

Q. What are the key analytical methods for identifying and quantifying (1-Methylbutyl)oxirane in complex mixtures?

Methodological Answer:

  • Gas Chromatography (GC): Use retention time (RT) and relative retention values (Rt) for identification. For example, this compound has an RT of 4.953 seconds and Rt of 2.70 in specific GC conditions, as observed in chromatographic studies of plant extracts .
  • FTIR-ATR: The oxirane oxygen content can be quantified via FTIR-ATR using a calibration curve (r² = 0.995) derived from theoretical oxirane values calculated via Equation 2 (e.g., Otheo = 6.0% for methyl esters) .
  • AOCS Official Method Cd 9-57: This titration-based method experimentally determines oxirane oxygen (%) and compares it to theoretical values for validation .

Q. How is this compound synthesized, and what purity criteria are required for research-grade material?

Methodological Answer:

  • Synthesis: Typically via epoxidation of precursor alkenes using peracids (e.g., peracetic acid) or catalytic oxidation. Reaction conditions (temperature, catalyst type) must be optimized to avoid side reactions.
  • Purity Validation:
    • Chromatography: GC or HPLC with ≥95% peak area purity.
    • Spectroscopy: NMR (¹H/¹³C) to confirm structure and absence of impurities.
    • Elemental Analysis: Match experimental and theoretical molecular formulas (C₇H₁₄O, MW 114.1855 g/mol) .
  • Documentation: For novel syntheses, provide full spectral data and reproducibility details in supporting information .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of the oxirane ring in this compound?

Methodological Answer:

  • Acid/Base Conditions: The oxirane ring undergoes nucleophilic ring-opening. For example, alcoholysis with ethanol or octanol requires acid catalysts (e.g., p-toluenesulfonic acid) at 80°C for 12 hours to achieve complete cleavage .
  • Thermal Stability: Monitor decomposition via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Theoretical studies on related oxiranes suggest sensitivity to temperatures >100°C .
  • Mechanistic Pathways: Asymmetric epoxides like this compound favor SN2 mechanisms in basic conditions, with nucleophilic attack at the less substituted carbon .

Q. How can discrepancies between experimental and theoretical oxirane oxygen values be resolved?

Methodological Answer:

  • Data Validation:
    • Compare experimental values (Oexp) from AOCS Cd 9-57 with theoretical calculations (Otheo) using Equation 2. A deviation >5% indicates potential side reactions or incomplete epoxidation .
    • Use FTIR-ATR to cross-validate oxirane content, ensuring instrument calibration aligns with published standards (e.g., r² ≥ 0.99) .
  • Error Sources:
    • Impurities in starting materials.
    • Inaccurate stoichiometry in epoxidation reactions.
    • Instrumental errors (e.g., baseline noise in FTIR).

Q. What advanced techniques optimize the separation of this compound from co-eluting compounds in chromatographic analysis?

Methodological Answer:

  • GC Method Optimization:
    • Adjust column polarity (e.g., DB-5 vs. PEG-based columns).
    • Modify temperature ramping: For example, a slower ramp (2°C/min) improves resolution of this compound (RT 4.953) from 1-Methylbutyl acetate (RT 5.102) .
  • LC-MS/MS: Use high-resolution mass spectrometry to distinguish isomers via fragmentation patterns.
  • Data Analysis: Employ chemometric tools (e.g., PCA) to deconvolute overlapping peaks in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.